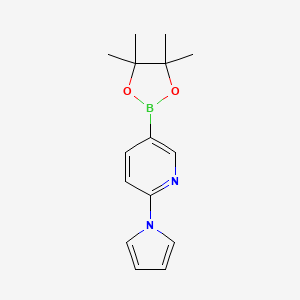

2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a heterocyclic compound that features both a pyrrole and a pyridine ring. The compound is notable for its boronic ester group, which is often used in Suzuki-Miyaura cross-coupling reactions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Formation of the Pyridine Ring: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Introduction of the Boronic Ester Group: The boronic ester group can be introduced through a borylation reaction, often using bis(pinacolato)diboron as the boron source and a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry might be employed to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The pyrrole ring can undergo oxidation to form pyrrole-2,5-dione derivatives.

Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate or m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.

Major Products

Oxidation: Pyrrole-2,5-dione derivatives.

Reduction: Piperidine derivatives.

Substitution: Various biaryl compounds, depending on the coupling partner used in the Suzuki-Miyaura reaction.

Aplicaciones Científicas De Investigación

2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.

Biology: Potential use in the development of bioactive molecules and pharmaceuticals.

Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of kinase inhibitors.

Industry: Utilized in the production of advanced materials and polymers.

Mecanismo De Acción

The mechanism of action of 2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound. The palladium catalyst undergoes oxidative addition, transmetalation, and reductive elimination steps to facilitate the coupling reaction.

Comparación Con Compuestos Similares

Similar Compounds

2-(1H-Pyrrol-1-yl)pyridine: Lacks the boronic ester group, making it less versatile in cross-coupling reactions.

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the pyrrole ring, which may affect its reactivity and applications.

Uniqueness

2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both a pyrrole and a pyridine ring, along with a boronic ester group. This combination of functional groups makes it highly versatile for various chemical reactions and applications.

Actividad Biológica

2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a heterocyclic compound notable for its unique structural features, including both pyrrole and pyridine rings along with a boronic ester group. This compound has garnered attention in various fields such as organic synthesis, medicinal chemistry, and material science due to its potential biological activities and reactivity in cross-coupling reactions.

Structural Characteristics

The molecular formula of this compound is C13H17BN2O2 with a molecular weight of 270.14 g/mol. The compound can be synthesized through several methods involving the formation of the pyrrole and pyridine rings followed by the introduction of the boronic ester group.

The biological activity of this compound is largely influenced by its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronic ester group allows it to react with aryl halides in the presence of a palladium catalyst, facilitating the formation of biaryl compounds. This reaction pathway is crucial for developing bioactive molecules and pharmaceuticals.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing pyrrole and pyridine moieties. For instance, derivatives similar to this compound have demonstrated significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli .

A comparative study showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.8 to 100 µg/mL against bacterial strains . This suggests that modifications to the core structure can enhance antimicrobial efficacy.

Inhibition Studies

In vitro studies have also indicated that compounds related to this structure can inhibit key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase. For example, some synthesized molecules showed stronger inhibition against MtDHFR than standard drugs like trimethoprim .

Case Studies

- Antibacterial Activity : A study on novel pyrrole derivatives revealed that specific compounds demonstrated pronounced antibacterial properties with MIC values comparable to established antibiotics .

- Enzyme Inhibition : Another investigation focused on the inhibition profiles of pyrrole-based compounds against DHFR. The results indicated that several compounds had IC50 values significantly lower than those of traditional inhibitors .

- Cytotoxicity Assessments : In cytotoxicity assays involving mammalian cell lines (e.g., Vero and A549), certain derivatives exhibited moderate toxicity at higher concentrations but were generally well-tolerated at lower doses .

Data Tables

| Biological Activity | Compound | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| Antibacterial | Compound 5k | 0.8 | - |

| DHFR Inhibition | Compound 5d | - | 92 |

| Cytotoxicity | Compound 5l | - | >62.5 |

Propiedades

IUPAC Name |

2-pyrrol-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-8-13(17-11-12)18-9-5-6-10-18/h5-11H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMJFQOOEZUSGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3C=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694414 |

Source

|

| Record name | 2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309981-28-9 |

Source

|

| Record name | 2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.